Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is a chemical compound with the CAS number 1803699-06-0 and a molecular formula of CHFNO. It has a molecular weight of 220.15 g/mol. This compound is classified as a pyridine derivative, which is significant in medicinal chemistry due to its diverse biological activities and applications in drug development.
The synthesis of methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate can be approached through various methods, primarily involving the functionalization of pyridine derivatives. One common method includes:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for achieving the desired product efficiently.
The molecular structure of methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate features a pyridine ring substituted with various functional groups:
The structural representation can be illustrated using SMILES notation: CN1=C(C(=C(C=N1)F)C(=O)OC)C(F)(F)C
.
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate can participate in various chemical reactions:
Technical details about reaction conditions (e.g., solvents, temperatures, catalysts) are critical for optimizing yields and selectivity.
The mechanism of action for methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate largely depends on its biological target, which may include enzymes or receptors involved in various metabolic pathways.
Data on specific interactions with biological targets would require further empirical studies to elucidate detailed mechanisms.
Additional analyses such as spectral data (NMR, IR, MS) would provide insights into the compound's structure and purity.
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate has potential applications in:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2